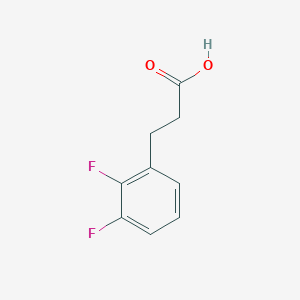

![molecular formula C9H8N2O2 B1307302 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 20572-01-4](/img/structure/B1307302.png)

1-methyl-1H-benzo[d]imidazole-2-carboxylic acid

Vue d'ensemble

Description

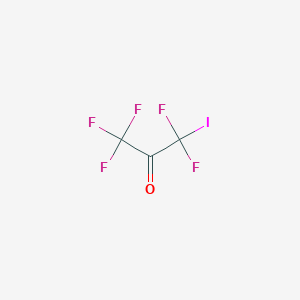

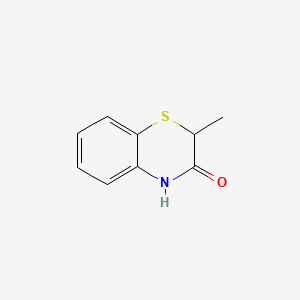

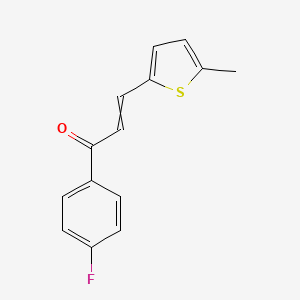

1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives has been reported in several studies . For instance, a new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . The imidazole ring is a key structural feature of many biologically active compounds .

Chemical Reactions Analysis

1H-benzo[d]imidazole derivatives have been found to participate in various chemical reactions. For example, a series of novel 1H-benzo[d]imidazoles were synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .

Applications De Recherche Scientifique

Therapeutic Potential

Imidazole containing compounds, such as 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-Tubercular Activity

Some derivatives of 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis of Functional Molecules

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis .

Mécanisme D'action

The mechanism of action of 1H-benzo[d]imidazole derivatives is often related to their ability to interact with biological targets. For instance, a series of novel 1H-benzo[d]imidazoles were found to inhibit the PqsR-controlled P pqsA - lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

Orientations Futures

The future directions for research on 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of effective inhibitors to reverse carbapenem resistance in Gram-negative bacteria is still needed .

Propriétés

IUPAC Name |

1-methylbenzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHVGKXAIOVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390250 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-benzo[d]imidazole-2-carboxylic acid | |

CAS RN |

20572-01-4 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)